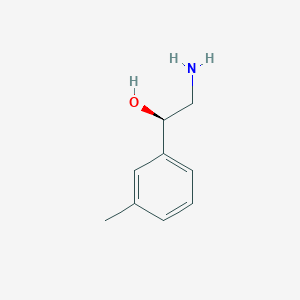
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 3-methylphenyl substituent. The (1R) configuration indicates the specific spatial arrangement of the atoms, which can influence the compound’s biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 3-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-methylbenzaldehyde is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and then separating them.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the precursor compound.
Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer over the other, thus providing a high yield of the desired (1R) enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylphenylethylamine.
Substitution: Formation of N-acyl derivatives or other substituted amines.
Wissenschaftliche Forschungsanwendungen
(1R)-2-amino-1-(3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2-amino-1-(3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
(1S)-2-amino-1-(3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different spatial arrangement.
2-amino-1-phenylethanol: Lacks the methyl group on the phenyl ring.
2-amino-1-(4-methylphenyl)ethan-1-ol: The methyl group is positioned differently on the phenyl ring.
Uniqueness:
Chirality: The (1R) configuration provides specific interactions with biological targets, which can differ significantly from the (1S) enantiomer.
Substituent Position: The position of the methyl group on the phenyl ring can influence the compound’s reactivity and biological activity.
Eigenschaften
CAS-Nummer |
97590-55-1 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(1R)-2-amino-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
RMZOTKNVCPHART-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H](CN)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


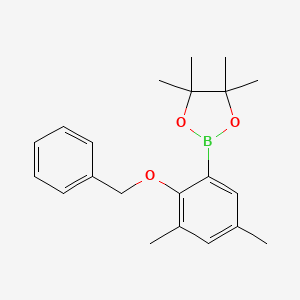
![7-((2-Nitrophenyl)sulfonyl)-3,7-diazabicyclo[4.2.0]octane](/img/structure/B15324120.png)
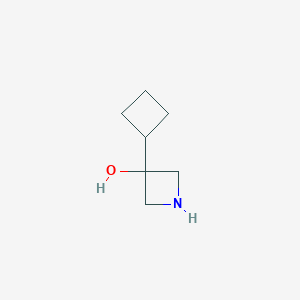
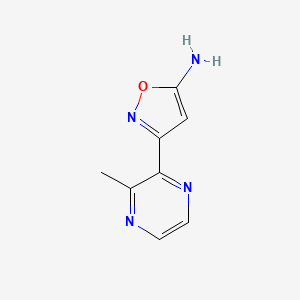

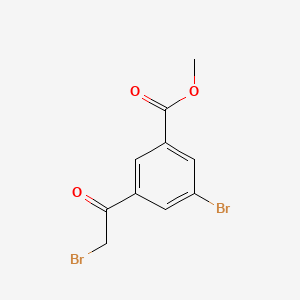
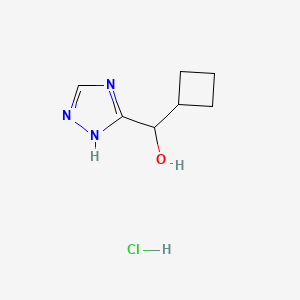
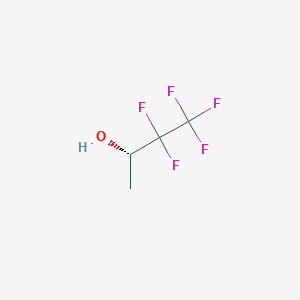
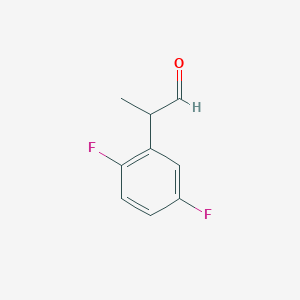
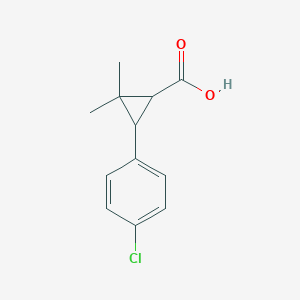

![methyl[2-(1H-pyrrol-2-yl)ethyl]amine](/img/structure/B15324171.png)
![1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B15324175.png)
![5-[4-(Aminomethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B15324182.png)
